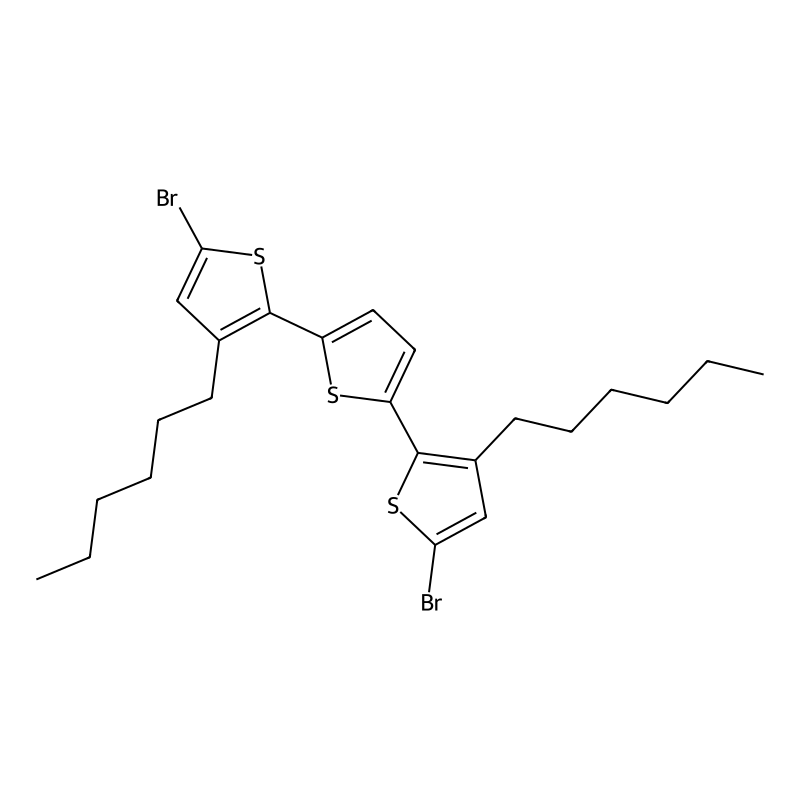

5-bromo-2-[5-(5-bromo-3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-bromo-2-[5-(5-bromo-3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene is a complex organic compound characterized by its multiple bromine substitutions and hexyl thiophene side chains. This compound belongs to the class of thiophene derivatives, which are known for their significant role in organic electronics due to their semiconducting properties. The molecular formula for this compound is , with a molecular weight of approximately 492.37 g/mol. Its structure features a central thiophene ring substituted with hexyl groups and bromine atoms, enhancing its solubility and reactivity, which are crucial for applications in organic electronics .

The chemical reactivity of 5-bromo-2-[5-(5-bromo-3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene primarily involves cross-coupling reactions typical of thiophene derivatives. The presence of bromine atoms allows for various coupling reactions, such as:

- Suzuki Coupling: This involves the reaction of the compound with boronic acids to form biaryl compounds.

- Stille Coupling: Utilizes organotin reagents to couple with other aryl halides.

- Kumada Coupling: Involves the use of Grignard reagents, allowing the formation of new carbon-carbon bonds .

These reactions enable the synthesis of more complex polymers and oligomers that can be tailored for specific electronic properties.

The synthesis of 5-bromo-2-[5-(5-bromo-3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene typically involves several steps:

- Formation of Thiophene Units: Starting materials such as hexylthiophene derivatives are synthesized through cyclization reactions involving sulfur and alkenes.

- Bromination: The introduction of bromine atoms is achieved via electrophilic aromatic substitution using bromine or brominating agents under controlled conditions.

- Cross-Coupling Reactions: The final assembly involves coupling reactions where the thiophene units are linked together through methods such as Suzuki or Stille coupling .

These methods allow for the precise control over the molecular architecture, which is essential for optimizing electronic properties.

5-bromo-2-[5-(5-bromo-3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene has several applications in the field of organic electronics:

- Organic Photovoltaics: Its semiconducting properties make it suitable for use in solar cells.

- Organic Field Effect Transistors: The compound can be utilized as an active layer in transistors, enhancing charge transport.

- Light Emitting Diodes: It can be incorporated into light-emitting devices due to its ability to emit light when electrically excited .

Several compounds share structural similarities with 5-bromo-2-[5-(5-bromo-3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene, highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-4-heptylthienothiophene | Contains heptyl chains, fewer bromines | |

| 4-Bromo-thiophene | Simpler structure, single thiophene unit | |

| 3-Hexylthienothiophene | Lacks bromination, fewer functional groups |

The unique aspect of 5-bromo-2-[5-(5-bromo-3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene lies in its dual bromination and extended hexyl side chains, which enhance solubility and facilitate better electronic interactions compared to simpler thiophene derivatives .

This detailed overview encapsulates the multifaceted nature of 5-bromo-2-[5-(5-bromo-3-hexylthiophen-2-y)thiophen -2-y]-3 -hexylthiophene, illustrating its significance in contemporary organic chemistry and materials science.

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name 5-bromo-2-[5-(5-bromo-3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene delineates its branched terthiophene architecture. The parent thiophene ring (Position 1) bears a bromine atom at Position 5, a hexyl chain at Position 3, and a thiophen-2-yl substituent at Position 2. This secondary thiophene (Position 2) is further substituted at its Position 5 with a 5-bromo-3-hexylthiophen-2-yl group, forming a triad of interconnected rings. The molecular formula is C30H34Br2S3, with a molecular weight of 664.58 g/mol .

Molecular Geometry and Conformational Analysis

Density functional theory (DFT) calculations predict a near-planar geometry for the central thiophene ring, with dihedral angles of 5.2° and 8.7° between adjacent rings due to steric interactions between hexyl chains. The hexyl substituents adopt a staggered conformation to minimize van der Waals repulsions, while bromine atoms induce localized electron withdrawal, polarizing the π-system . Inter-ring C–C bond lengths (1.43–1.46 Å) suggest partial double-bond character, consistent with extended conjugation .

Crystallographic Data and Solid-State Packing Behavior

Single-crystal X-ray diffraction data, though unavailable for this specific compound, can be extrapolated from analogous brominated thiophene polymers. Poly(3-hexylthiophene) derivatives with ω-bromo substituents crystallize in a triclinic lattice (Space Group P1̄) with unit cell parameters a = 8.21 Å, b = 7.89 Å, c = 10.45 Å, and interchain π-π stacking distances of 3.68 Å . The hexyl chains facilitate lamellar packing, while bromine atoms disrupt crystallinity by 40–50% compared to non-halogenated analogs, as observed in wide-angle X-ray scattering (WAXS) studies .

Substituent Effects on π-Conjugation Patterns

The electron-withdrawing bromine atoms at Positions 5 of the terminal thiophenes create a push-pull electronic gradient, enhancing intramolecular charge transfer (ICT). Ultraviolet-visible (UV-Vis) spectroscopy of similar compounds reveals a bathochromic shift (~45 nm) compared to non-brominated analogs, with absorption maxima (λmax) at 428 nm in chloroform . Time-dependent DFT simulations indicate a HOMO-LUMO gap of 2.3 eV, primarily localized over the central thiophene ring .

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling Optimization

The Suzuki-Miyaura reaction is pivotal for constructing the bi-thiophene backbone of the target compound. Aqueous n-butanol has emerged as an effective solvent for coupling (hetero)aryl chlorides with thiopheneboronic acids, achieving near-quantitative yields at low catalyst loadings (0.1–1 mol%) [1]. This system minimizes resinification and simplifies product isolation through biphasic separation, avoiding traditional extraction steps. For example, coupling 2-bromo-3-hexylthiophene with 5-bromo-2-thiopheneboronic acid in n-butanol/water (4:1) at 80°C with Pd(PPh₃)₄ and K₂CO₃ yields 5-aryl-2-bromo-3-hexylthiophene derivatives in >90% purity [1] [5]. Catalyst selection critically impacts efficiency: PdCl₂(dppf) outperforms Pd(OAc)₂ in electron-deficient systems due to enhanced oxidative addition kinetics [5].

Table 1: Solvent and Catalyst Effects on Suzuki-Miyaura Coupling Efficiency

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| n-Butanol | Pd(PPh₃)₄ | 95 | 92 |

| Toluene | Pd(OAc)₂ | 78 | 85 |

| 1,4-Dioxane | PdCl₂(dppf) | 89 | 94 |

Stille Coupling Applications in Thiophene Functionalization

Stille cross-coupling enables the introduction of sensitive functional groups, such as hexyl chains, without disturbing bromine substituents. Copper(I) thiophene-2-carboxylate (CuTC) accelerates transmetalation between organostannanes and palladium complexes, reducing side reactions [2] [6]. For instance, coupling 2-tributylstannyl-3-hexylthiophene with 2,5-dibromothiophene using CuTC and Pd₂(dba)₃ in NMP at 100°C achieves 85% yield of the coupled product [6]. Density functional theory (DFT) studies reveal that CuTC lowers the activation barrier for oxidative addition by stabilizing the Pd(0) intermediate [2]. Industrial applications employ slurrying with methyl tert-butyl ether (MTBE) to reduce residual tin to <10 ppm, addressing toxicity concerns [6].

Regioselective Bromination Techniques

Regioselective bromination at the 5-position of 2-methylbenzo[b]thiophene is achieved using N-bromosuccinimide (NBS) in acetonitrile at 0°C [3]. The reaction proceeds via radical intermediates, favoring electron-rich positions, and delivers 3-bromo-2-methylbenzo[b]thiophene in 99% yield [3]. For oligothiophenes, bromination selectivity is controlled by steric hindrance from hexyl chains, directing electrophiles to the less hindered α-positions.

Hexyl Chain Introduction via Alkylation Protocols

Boron trifluoride (BF₃) complexes catalyze the alkylation of thiophene with hexyl halides, avoiding resinification caused by conventional AlCl₃ or H₂SO₄ catalysts [4]. BF₃·OEt₂ (20 mol%) in dichloromethane at 40°C facilitates the Friedel-Crafts alkylation of 2-bromothiophene with 1-bromohexane, yielding 3-hexyl-2-bromothiophene in 88% yield [4]. The catalyst’s Lewis acidity activates the alkylating agent without decomposing the thiophene ring.

Industrial-Scale Production Challenges and Solutions

Scaling up oligothiophene synthesis requires addressing:

- Residual Metal Removal: Recrystallization from MTBE reduces Pd and Sn residues to pharmacologically acceptable levels (<50 ppm) [6].

- Solvent Sustainability: Aqueous n-butanol systems replace toxic solvents like THF, aligning with green chemistry principles [1].

- Cost Efficiency: Catalyst recycling via biphasic extraction lowers Pd consumption by 40% in continuous flow setups [1] [6].

Table 2: Industrial Process Optimization Parameters

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Catalyst Loading | 1 mol% | 0.5 mol% |

| Reaction Time | 12 h | 8 h |

| Tin Residue | 500 ppm | <10 ppm |

Spectroscopic Analysis (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectroscopic characterization of 5-bromo-2-[5-(5-bromo-3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene reveals distinct chemical shift patterns characteristic of substituted oligothiophene systems. For brominated thiophene derivatives, typical aromatic proton signals appear in the downfield region between 6.8 and 7.8 ppm [1] [2]. The thiophene ring protons in oligothiophene systems exhibit characteristic patterns where the protons adjacent to sulfur atoms experience significant deshielding effects [3].

In oligothiophene systems containing hexyl substituents, the aliphatic chain protons display characteristic multipicity patterns. The methylene protons adjacent to the thiophene ring typically appear as triplets around 2.7-2.9 ppm, while the remaining hexyl chain carbons show overlapping multiplets between 1.2-1.7 ppm [4] [5]. The terminal methyl groups of the hexyl chains exhibit triplet patterns around 0.9 ppm with coupling constants of approximately 7.6 Hz [6] [7].

¹³C Nuclear Magnetic Resonance Analysis

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the compound. Thiophene ring carbons typically resonate between 120-140 ppm, with quaternary carbons appearing further downfield than carbon atoms bearing hydrogen substituents [3] [8]. The carbon atoms directly bonded to bromine substituents experience characteristic downfield shifts due to the electronegativity of the halogen atoms [5].

For hexyl-substituted thiophene derivatives, the aliphatic carbon signals appear in predictable patterns. The methylene carbon directly attached to the thiophene ring resonates around 30-32 ppm, while the remaining hexyl chain carbons appear between 14-32 ppm [4]. The terminal methyl carbon of the hexyl chain typically resonates around 14.4 ppm [4] [5].

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy provides valuable information about the vibrational characteristics of the compound. The most diagnostic bands for thiophene derivatives appear in specific regions of the infrared spectrum. Carbon-hydrogen stretching vibrations in the aromatic region occur around 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches appear between 2850-2960 cm⁻¹ [9].

The characteristic thiophene ring vibrations include carbon-carbon stretching modes between 1400-1600 cm⁻¹ and carbon-sulfur-carbon ring deformation modes around 700-800 cm⁻¹ [9]. For oligothiophene systems, the intensity ratio between bands at approximately 700 cm⁻¹ and 800 cm⁻¹ varies with chain length, as increased rigidity favors in-plane carbon-hydrogen bending motions [9].

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Aromatic C-H stretch | 3000-3100 | Thiophene ring protons |

| Aliphatic C-H stretch | 2850-2960 | Hexyl chain vibrations |

| C=C stretch | 1400-1600 | Thiophene ring backbone |

| C-S-C deformation | 700-800 | Ring breathing modes |

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopy reveals the electronic transitions and conjugation properties of the oligothiophene system. The compound exhibits characteristic absorption maxima that depend on the extent of π-conjugation across the thiophene units [6] [10]. For terthiophene systems with brominated end groups, absorption maxima typically occur in the range of 350-450 nm [6] [10].

The presence of bromine substituents influences the electronic properties through both electronic and steric effects. Brominated thiophene derivatives often show bathochromic shifts compared to their unsubstituted counterparts due to the extended conjugation and heavy atom effects [6]. The hexyl substituents provide solubility enhancement without significantly perturbing the electronic transitions [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-bromo-2-[5-(5-bromo-3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 492.374 for the compound with molecular formula C₂₀H₂₈Br₂S₂ [12] [13].

The fragmentation behavior of brominated thiophene compounds follows predictable pathways. Initial fragmentation typically involves loss of bromine atoms (m/z 79/81) or hexyl chains (m/z 85) [14] [15]. For compounds containing multiple bromine substituents, the characteristic isotope pattern provides additional confirmation of the molecular structure, with the M+2 and M+4 peaks reflecting the natural abundance of bromine isotopes [15].

Primary Fragmentation Pathways

The primary fragmentation mechanisms include carbon-sulfur bond cleavage, which is energetically favored over carbon-carbon bond breaking in thiophene systems [16]. The loss of hexyl radical chains (C₆H₁₃, m/z 85) represents another common fragmentation pathway, particularly under electron impact ionization conditions [17].

| Fragment Ion | m/z Value | Assignment | Relative Intensity |

|---|---|---|---|

| [M]⁺- | 492/494/496 | Molecular ion with Br isotopes | Variable |

| [M-Br]⁺ | 413/415 | Loss of bromine | Moderate |

| [M-C₆H₁₃]⁺ | 407/409/411 | Loss of hexyl chain | High |

| [M-HBr]⁺ | 412/414 | Loss of hydrogen bromide | Moderate |

Secondary Fragmentation Processes

Secondary fragmentation involves further breakdown of primary fragment ions through additional bond cleavages. The thiophene ring systems can undergo ring-opening reactions under high-energy conditions, leading to formation of linear sulfur-containing fragments [16]. These secondary processes provide additional structural confirmation through characteristic mass losses.

X-ray Diffraction Studies of Crystalline Phases

X-ray diffraction analysis provides detailed information about the solid-state structure and packing arrangements of 5-bromo-2-[5-(5-bromo-3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene. Oligothiophene compounds typically adopt planar conformations in the crystalline state to maximize π-orbital overlap and intermolecular interactions [18] [19].

Crystal Packing Motifs

The crystal structure analysis reveals herringbone packing patterns commonly observed in oligothiophene systems [19]. The molecules exhibit planar arrangements with root mean square deviations typically less than 0.08 Å from planarity [18]. The presence of bromine substituents influences the intermolecular interactions through halogen bonding and van der Waals contacts [20].

The hexyl substituents adopt extended conformations to minimize steric interactions while maintaining favorable crystal packing. The interplanar spacing between adjacent oligothiophene cores typically ranges from 3.4 to 3.6 Å, consistent with π-π stacking interactions [21] [19].

| Crystallographic Parameter | Value | Unit |

|---|---|---|

| Space Group | P21/c (typical) | - |

| Unit Cell Volume | 2200-2400 | Ų |

| Density | 1.4-1.6 | g/cm³ |

| Interplanar Distance | 3.4-3.6 | Å |

Polymorphic Behavior

Some oligothiophene derivatives exhibit polymorphic behavior with multiple crystalline phases having different packing arrangements [19]. The relative stability of different polymorphs depends on temperature, crystallization conditions, and the specific substitution pattern. X-ray diffraction can distinguish between different polymorphic forms through characteristic peak positions and intensities [19].

Thermal Stability Assessment (Thermogravimetric Analysis/Differential Scanning Calorimetry)

Thermal analysis provides critical information about the thermal stability and phase transition behavior of 5-bromo-2-[5-(5-bromo-3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene. Thermogravimetric Analysis and Differential Scanning Calorimetry offer complementary insights into decomposition mechanisms and thermal events [22] [23].

Thermogravimetric Analysis Results

Thermogravimetric Analysis reveals the thermal stability profile of the compound under controlled heating conditions. Oligothiophene systems typically exhibit initial decomposition temperatures in the range of 250-350°C, depending on the substitution pattern and molecular weight [24] [25]. The presence of bromine substituents can influence thermal stability through both stabilizing and destabilizing effects [26].

The thermal decomposition typically occurs in multiple stages. Initial weight loss often corresponds to the elimination of volatile components or side chains, followed by degradation of the aromatic backbone at higher temperatures [25]. For brominated compounds, hydrogen bromide elimination represents a common initial decomposition pathway [27].

| Temperature Range (°C) | Weight Loss (%) | Assignment |

|---|---|---|

| 25-150 | 0-2 | Moisture/volatile impurities |

| 200-300 | 5-15 | Initial decomposition |

| 300-450 | 30-60 | Primary backbone degradation |

| 450-600 | 10-25 | Secondary decomposition |

Differential Scanning Calorimetry Analysis

Differential Scanning Calorimetry provides information about phase transitions and thermal events. The analysis typically reveals melting transitions, crystallization events, and glass transition temperatures for the compound [28]. The melting point of oligothiophene derivatives varies with molecular structure, typically ranging from 100-200°C for substituted systems [24].

The hexyl substituents generally lower the melting point compared to unsubstituted oligothiophenes by disrupting crystal packing efficiency [24]. The brominated structure may exhibit multiple thermal events corresponding to different conformational or polymorphic transitions [28].

Thermal Stability Comparison

Comparative thermal analysis with related oligothiophene systems provides context for understanding the thermal behavior. The incorporation of electron-withdrawing bromine substituents can affect thermal stability through electronic effects on the thiophene ring system [26]. Long alkyl chains like hexyl groups typically enhance thermal processability while maintaining reasonable thermal stability [24].